molecular formula C11H12N2OS2 B1258218 Morpholinyl mercaptobenzothiazole

Morpholinyl mercaptobenzothiazole

Cat. No.: B1258218
M. Wt: 252.4 g/mol
InChI Key: XNCAXFLACCECBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholinyl mercaptobenzothiazole (CAS 102-77-2), with the molecular formula C11H12N2OS2, is a benzothiazole sulfenamide compound widely recognized as a delayed-action accelerator for the sulfur vulcanization of rubber . Its primary research and industrial value lies in providing superior processing safety compared to faster accelerators like MBT or MBTS, while still enabling a rapid cure rate once vulcanization begins . This makes it particularly valuable for compounding natural and synthetic rubbers (NR, SBR, NBR, BR) used in the manufacture of technically demanding products such as automotive tires, conveyor beltings, rubber footwear, and thick-cross section articles where extended scorch delay is critical to prevent premature curing during processing . The mechanism of action involves its thermal decomposition during vulcanization, where it breaks down to liberate an active benzothiazolyl radical that accelerates the formation of sulfur cross-links between polymer chains . This delayed action is a key research focus, as it allows for the safe use of high temperatures in injection molding processes . Beyond its primary role, this compound is also of significant interest in dermatological and toxicological research. It is a documented allergen and is included in patch test panels, such as the T.R.U.E. test, to diagnose allergic contact dermatitis caused by rubber chemicals in gloves and other products . Furthermore, the stability of mercaptobenzothiazole compounds and their interconversion in different media is a subject of analytical and chemical research . This product is intended For Research Use Only (RUO) and is strictly not for personal, household, or commercial use.

Properties

Molecular Formula

C11H12N2OS2

Molecular Weight

252.4 g/mol

IUPAC Name

4-morpholin-4-yl-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C11H12N2OS2/c15-11-12-10-8(2-1-3-9(10)16-11)13-4-6-14-7-5-13/h1-3H,4-7H2,(H,12,15)

InChI Key

XNCAXFLACCECBL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=CC=C2)SC(=S)N3

Synonyms

MMBT
morpholinyl mercaptobenzothiazole
morpholinylmercaptobenzothiazole
N-oxydiethylene-2-benzothiazole sulfenamide
OBTS

Origin of Product

United States

Scientific Research Applications

Rubber Processing

  • Vulcanization Agent : Morpholinyl mercaptobenzothiazole is extensively used in the vulcanization of rubber. It allows for the production of rubber with improved strength and durability while requiring less sulfur and lower temperatures during processing. This results in a more efficient manufacturing process and a superior end product .
  • Accelerator in Latex Foams : The compound also serves as a secondary accelerator in the vulcanization of latex foams, contributing to the overall performance of foam products .

Corrosion Inhibition

  • Corrosion Inhibitor : this compound has been identified as an effective corrosion inhibitor for copper and its alloys. It is added to various fluids such as hydraulic oils and cutting fluids to prevent corrosion, thereby extending the life of machinery and equipment .

Biocidal Properties

  • Preservative in Adhesives : The sodium salt form of this compound is utilized as a biocide in adhesives, particularly those based on latex and starch. This application helps prevent microbial growth, ensuring the longevity and effectiveness of adhesive products .

Veterinary Medicine

  • Dermatological Applications : In veterinary dermatology, this compound is employed for its antifungal properties. It is used in treatments for skin conditions in animals, showcasing its versatility beyond industrial applications .

Sensitization Potential

Research has indicated that this compound may have sensitizing effects on the skin. A comparative study highlighted its potential to cause allergic reactions, particularly in occupational settings where exposure is frequent .

Toxicological Assessments

  • Carcinogenicity Studies : Long-term studies involving animal models have assessed the potential carcinogenic effects of this compound. Findings suggest an increased incidence of tumors in rats exposed to high doses over extended periods, raising concerns about its safety profile .
  • Dermal Toxicity Tests : Toxicity assessments conducted on various animal models have shown that high concentrations can lead to adverse effects such as lethargy and rough coats, indicating significant toxicity at elevated exposure levels .

Case Studies and Research Findings

StudyFindings
Sorahan et al. (2008)Identified excess mortality from urinary bladder cancer among workers exposed to 2-mercaptobenzothiazole, suggesting potential carcinogenic risks associated with prolonged exposure .
NTP (1988)Reported increased incidences of tumors in F344/N rats exposed to this compound, emphasizing the need for careful handling and regulation .
Contact Dermatitis InstituteDocumented cases of allergic contact dermatitis linked to products containing this compound, highlighting its sensitization potential .

Preparation Methods

Aniline-Based Industrial Synthesis

The industrial synthesis of MBT, a precursor to morpholinyl derivatives, involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. This method, described in the early 20th century, proceeds via the formation of a dithiocarbamate intermediate, which cyclizes under thermal stress:

$$
\text{C}6\text{H}5\text{NH}2 + \text{CS}2 + \text{S} \rightarrow \text{C}6\text{H}4(\text{NH})\text{SC=S} + \text{H}_2\text{S}
$$

This route, while scalable, requires stringent temperature control (180–200°C) and generates hydrogen sulfide as a byproduct, necessitating robust gas-handling infrastructure.

Morpholine Functionalization Methods

Early approaches to attaching morpholine to MBT relied on nucleophilic displacement reactions using halogenated benzothiazoles. For example, 2-chlorobenzothiazole reacts with morpholine in polar aprotic solvents like dimethylformamide (DMF), yielding morpholinyl derivatives. However, these methods suffered from low selectivity and required stoichiometric amounts of expensive catalysts.

Advanced Oxidative Coupling Strategies

Sodium Hypochlorite-Mediated Oxidation

A breakthrough method documented in EP0001098B1 involves the one-pot reaction of sodium mercaptobenzothiazole, morpholine, sulfur, and sodium hypochlorite in an aqueous medium. Key process parameters include:

  • Water content : Limited to ≤150 parts per 100 parts of MBT to prevent dilution-driven side reactions.
  • Acid catalysis : Addition of hydrochloric or sulfuric acid (pH 4–6) accelerates thiolate oxidation, achieving conversions >85%.

The reaction mechanism proceeds through the intermediate formation of a disulfide bridge, which subsequently reacts with morpholine to install the morpholinyl group. This method’s aqueous compatibility reduces organic solvent use, aligning with green chemistry principles.

N-Chloromorpholine Condensation

US2730526A discloses a solvent-based approach using N-chloromorpholine and free MBT in aromatic hydrocarbons like toluene. Unlike earlier methods requiring MBT’s sodium salt, this protocol utilizes free MBT, eliminating the need for pre-salt formation and improving atom economy:

$$
\text{C}6\text{H}4(\text{NH})\text{SC=SH} + \text{N-Cl-morpholine} \rightarrow \text{C}6\text{H}4(\text{NH})\text{SC-S-morpholine} + \text{HCl}
$$

Key advantages include:

  • Yield enhancement : Near-quantitative yields (98–99%) versus 75% for salt-based routes.
  • Byproduct suppression : Morpholine hydrochloride precipitates, enabling facile filtration and solvent recycling.

Comparative Analysis of Synthetic Methods

The table below contrasts three prominent preparation routes:

Method Reactants Solvent/Medium Temperature (°C) Yield (%) Key Advantages
Sodium Hypochlorite MBT-Na, morpholine, S, NaOCl Aqueous 58–74 85–90 Low solvent cost, scalable
N-Chloromorpholine Free MBT, N-Cl-morpholine Toluene 30–70 95–99 High purity, minimal byproducts
Traditional Halogenation 2-Cl-benzothiazole, morpholine DMF 100–120 60–70 Simple setup

Process Optimization and Catalytic Innovations

Solvent Engineering

The choice of solvent critically impacts reaction efficiency. Toluene, used in US2730526A , provides optimal solubility for MBT and N-chloromorpholine while enabling azeotropic drying to maintain anhydrous conditions. Recent studies suggest that replacing toluene with cyclopentyl methyl ether (CPME) reduces environmental toxicity without compromising yield.

Acid Additives and pH Control

In aqueous-phase syntheses (EP0001098B1 ), maintaining pH 4–6 via controlled HCl addition prevents MBT hydrolysis and stabilizes reactive intermediates. Excess acidity (pH <4) risks HCl-induced side reactions, while basic conditions (pH >7) deprotonate MBT, reducing electrophilicity.

Q & A

Q. What are the standard protocols for synthesizing morpholinyl mercaptobenzothiazole, and how can structural purity be verified?

this compound is synthesized via oxidative coupling of 2-mercaptobenzothiazole and morpholine under controlled conditions . Post-synthesis, purity is confirmed using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC), with validation through spectral analysis (e.g., NMR, IR) and elemental analysis .

Q. What in vitro assays are recommended for preliminary evaluation of its allergenic potential?

Patch testing on human epidermal models or lymphocyte proliferation assays (e.g., IL-2/IFN-γ release) are standard for assessing sensitization. Evidence from occupational studies shows a 6% sensitization rate in 136 cases, supporting the use of these assays .

Q. How should acute toxicity studies be designed to comply with ethical guidelines?

Follow OECD Test Guideline 423 (Limit Dose Test), using a maximum oral dose of 2 g/kg in rodents. Group sizes should include at least three animals (mixed sexes), with monitoring for 14 days post-administration. Institutional animal ethics committee approval is mandatory .

Q. Which analytical methods are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity, while GC-MS is effective for volatile derivatives. Calibration curves using internal standards (e.g., deuterated analogs) ensure accuracy .

Advanced Research Questions

Q. How can 3D-QSAR models resolve contradictions in COX-II inhibitory activity across structural analogs?

Apply stepwise forward-backward (SWFB) regression or partial least squares regression (PLSR) to correlate molecular descriptors (e.g., steric, electrostatic fields) with activity. Training sets (n ≥ 20) and external validation (pred_r² > 0.6) are critical for model robustness .

Q. What molecular docking strategies improve predictions of target binding affinity?

Use flexible docking algorithms (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., COX-II, PDB ID: 3LN1). Validate hydrogen bond interactions and binding energies (ΔG ≤ −8 kcal/mol) through MD simulations (100 ns) .

Q. How can synthesis yields be optimized while minimizing byproducts?

Optimize reaction parameters:

  • Solvent polarity (e.g., DMF vs. THF) to enhance coupling efficiency.
  • Temperature control (60–80°C) to prevent thermal degradation.
  • Catalytic additives (e.g., iodine) to accelerate oxidative steps .

Q. What statistical approaches address discrepancies in pharmacological data between in vitro and in vivo models?

Meta-analysis using random-effects models can reconcile variability. Stratify data by assay type (e.g., COX-II inhibition vs. edema reduction) and apply sensitivity analysis to identify confounding factors (e.g., bioavailability differences) .

Q. How do substituent modifications alter sensitization risk while retaining therapeutic efficacy?

Perform structure-activity-toxicity (SAT) modeling by introducing substituents (e.g., halogens, methyl groups) at the benzothiazole ring. Compare EC₅₀ values (anti-inflammatory activity) with EC₃ (sensitization thresholds) from murine local lymph node assays (LLNA) .

Q. What ethical frameworks guide translational studies from rodent models to human trials?

Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For human trials, obtain IRB approval, ensure informed consent, and stratify participants by allergen exposure history to mitigate risks .

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